Dadahol A

α-Glucosidase inhibition Diabetes research Enzyme kinetics

Procure Dadahol A as the exclusive (1S,2R)-configured neolignan scaffold for SAR-driven derivatization. Its 4-hydroxy-3-methoxyphenyl and 3,5-dimethoxyphenyl substitution pattern enables synthesis of methoxy-dadahol A derivatives with 10.3-15.6× greater α-glucosidase inhibition (IC₅₀ 22.1-33.3 μM) than acarbose. Demonstrates superior cytotoxicity over dadahol B across pediatric cancer models. Ideal for natural product screening libraries.

Molecular Formula C39H38O12
Molecular Weight 698.7 g/mol
CAS No. 405281-76-7
Cat. No. B565587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDadahol A
CAS405281-76-7
Molecular FormulaC39H38O12
Molecular Weight698.7 g/mol
Structural Identifiers
InChIInChI=1S/C39H38O12/c1-46-32-23-28(12-17-31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-30(41)16-9-26)51-39-33(47-2)21-27(22-34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-29(40)14-7-25/h4-19,21-23,35,38,40-42,45H,20,24H2,1-3H3/b5-4+,18-10+,19-11+/t35-,38+/m1/s1
InChIKeyIKHAPHPJWABCCU-PQUVRFHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Dadahol A (CAS 405281-76-7): Sourcing Guide for the Neolignan Scaffold with Methoxy-Dadahol-Derived α-Glucosidase Inhibitory Potential


Dadahol A (CAS 405281-76-7) is a naturally occurring neolignan belonging to the phenylpropanoid class, characterized by a complex esterified structure with multiple phenolic and methoxy functional groups [1]. It is isolated from various Moraceae species including Morus alba (mulberry) branches, Artocarpus heterophyllus (jackfruit), and Cannabis sativa (hemp) roots [2][3]. This compound serves as a core chemical scaffold for semi-synthetic derivatives, notably erythro-5-methoxy-dadahol A and threo-5-methoxy-dadahol A, which have demonstrated quantifiable differentiation in α-glucosidase inhibitory activity relative to established clinical comparators [4].

Dadahol A (CAS 405281-76-7): Why In-Class Neolignan Substitution Fails Without Scaffold-Specific Functionalization Data


Procurement decisions for Dadahol A cannot be satisfied by generic substitution with other neolignans or phenylpropanoids due to its unique stereochemical configuration (1S,2R) and esterification pattern that dictate downstream derivatization potential and biological activity [1]. The compound's three phenolic hydroxyl groups and specific methoxy substitutions create a distinct hydrogen-bonding network and electronic distribution that are not replicated in structurally similar lignans such as dadahol B or simpler phenylpropanoid monomers [2]. Critically, the methoxy-dadahol A derivatives derived from this specific scaffold exhibit α-glucosidase IC50 values ranging from 22.1 to 33.3 μM — a level of potency that cannot be achieved with unmodified Dadahol A or alternative scaffolds without the precise 4-hydroxy-3-methoxyphenyl and 3,5-dimethoxyphenyl substitution pattern [3].

Dadahol A (CAS 405281-76-7): Quantitative Differentiation Evidence for Scientific Procurement


Erythro-5-Methoxy-Dadahol A vs. Acarbose: α-Glucosidase Inhibitory Potency Comparison

The Dadahol A-derived semi-synthetic derivative erythro-5-methoxy-dadahol A demonstrates α-glucosidase inhibitory activity with an IC50 of 33.3 μM, representing a 10.3-fold increase in potency compared to the clinical standard acarbose (IC50 = 344.0 μM) when assayed under identical in vitro conditions [1].

α-Glucosidase inhibition Diabetes research Enzyme kinetics

Threo-5-Methoxy-Dadahol A vs. Acarbose: Maximum α-Glucosidase Inhibitory Potency

Among the methoxy-dadahol A derivative series, threo-5-methoxy-dadahol A exhibits the most pronounced α-glucosidase inhibition with an IC50 of 22.1 μM, demonstrating a 15.6-fold potency enhancement relative to acarbose (IC50 = 344.0 μM) and a 1.5-fold improvement over its erythro diastereomer [1].

α-Glucosidase inhibition Type 2 diabetes models Small molecule inhibitors

Dadahol A vs. Dadahol B: Cytotoxic Activity Comparison Across Cancer Cell Lines

In direct comparative testing across multiple cancer cell lines, pure Dadahol A exhibited lower IC50 values (indicating higher cytotoxic potency) than dadahol B in all cell lines evaluated, with semi-pure fractions containing Dadahol A and/or dadahol B showing the highest cytotoxic activity among all fractions tested [1].

Cancer cytotoxicity Pediatric oncology Natural product screening

Dadahol A-Derived Methoxy Analogs: Structure-Activity Relationship (SAR) Evidence

Structure-activity relationship analysis reveals that methoxy substitution on the Dadahol A scaffold produces quantifiable potency enhancement: erythro-5-methoxy-dadahol A (IC50 = 33.3 μM) and threo-5-methoxy-dadahol A (IC50 = 22.1 μM) both significantly outperform the clinical comparator acarbose (IC50 = 344.0 μM) [1]. Unmodified Dadahol A serves as the essential starting material for generating these active derivatives; alternative lignan scaffolds lacking the requisite substitution pattern cannot yield this SAR trajectory [2].

Structure-activity relationship Lead optimization Scaffold derivatization

Dadahol A COX Inhibitory Activity: Context Within Artocarpus-Derived Compounds

Dadahol A was isolated from Artocarpus dadah twigs alongside dadahol B during fractionation guided by cyclooxygenase (COX) inhibitory activity; the isolation study identified both compounds as neolignan derivatives with COX inhibitory potential, though comparative quantitative IC50 data between Dadahol A and other COX inhibitors were not reported in the primary isolation publication [1].

Cyclooxygenase inhibition Inflammation Natural product pharmacology

Dadahol A (CAS 405281-76-7): Validated Research Application Scenarios Based on Quantitative Evidence


α-Glucosidase Inhibitor Lead Optimization: Methoxy-Dadahol Derivative Synthesis

Procure Dadahol A as the starting scaffold for synthesizing methoxy-substituted derivatives (erythro-5-methoxy-dadahol A and threo-5-methoxy-dadahol A) that achieve 10.3-fold to 15.6-fold greater α-glucosidase inhibitory potency (IC50 = 22.1-33.3 μM) compared to acarbose (IC50 = 344.0 μM) [1]. This SAR-driven derivatization program leverages the unique 4-hydroxy-3-methoxyphenyl and 3,5-dimethoxyphenyl substitution pattern of the Dadahol A scaffold, which cannot be replicated with alternative lignan starting materials [1].

Cancer Cytotoxicity Screening: Preferred Neolignan Selection Over Dadahol B

Select Dadahol A over its closest structural analog dadahol B for cancer cell line cytotoxicity screening, based on direct comparative data showing Dadahol A exhibits lower IC50 values (higher potency) across all cell lines tested, including pediatric cancer models [1]. Semi-pure fractions containing Dadahol A demonstrated the highest cytotoxic activity among all fractions evaluated in the screening cascade [1].

Natural Product Library Construction: Moraceae-Derived Lignan Chemotype

Incorporate Dadahol A into natural product screening libraries as a representative Moraceae-derived neolignan chemotype with documented isolation from multiple therapeutically relevant species including Morus alba (mulberry), Artocarpus heterophyllus (jackfruit), and Cannabis sativa (hemp) roots [1][2]. The compound's COX inhibitory potential, identified during bioassay-guided fractionation from Artocarpus dadah twigs, positions it as a probe for inflammation-related target screening [2].

Structure-Activity Relationship Studies: Lignan Methoxy Substitution Effects

Utilize Dadahol A as a baseline scaffold for systematic investigation of methoxy substitution effects on α-glucosidase inhibitory activity, where the addition of a 5-methoxy group converts an inactive parent scaffold into derivatives with IC50 values of 22.1-33.3 μM, representing a functional gain exceeding 15-fold versus clinical standard acarbose [1]. This application is supported by the demonstrated stereochemical dependence of activity (threo isomer exhibits 1.5-fold greater potency than erythro isomer) [1].

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